1-Phenyl-4-acryloyloxymethyl-triazole
Description
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(1-phenyltriazol-4-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C12H11N3O2/c1-2-12(16)17-9-10-8-15(14-13-10)11-6-4-3-5-7-11/h2-8H,1,9H2 |
InChI Key |
WTAIWNQKPLIBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1=CN(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Studies : Crystallographic data for analogues (e.g., ) reveal planar triazole cores, but steric effects from acryloyl groups in the target compound may distort geometry, impacting binding affinity.
- Synthetic Challenges : Acryloylation requires stringent anhydrous conditions to avoid hydrolysis, unlike esterification in .
- Data Gaps: Limited direct studies on this compound necessitate extrapolation from structural analogues .
Preparation Methods
Phenyl Substitution at Position 1
The introduction of a phenyl group at position 1 is achieved through cyclocondensation reactions. A common approach involves reacting phenylhydrazine with formamide derivatives. For example, phenylhydrazine and formamide undergo thermal cyclization at 140–160°C to form 1-phenyl-1,2,4-triazole. This step is critical for establishing the aromatic substituent, which influences electronic properties and subsequent reactivity.
Functionalization at Position 4
Position 4 of the triazole ring is activated for further modification due to its nucleophilic character. Hydroxymethylation at this position is a key intermediate step. In a study by, 3-thio-1,2,4-triazoles were alkylated using chloromethyl ethers under basic conditions to introduce hydroxymethyl groups. The resulting 4-hydroxymethyl-1-phenyl-1,2,4-triazole serves as the precursor for acryloyloxymethyl derivatization.
Acryloylation of the Hydroxymethyl Intermediate
Esterification with Acryloyl Chloride
The hydroxymethyl group at position 4 undergoes esterification with acryloyl chloride to yield the target compound. This reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere. Triethylamine is added to scavenge HCl, facilitating the nucleophilic acyl substitution.
Reaction Conditions:
-
Solvent: THF, 0°C to room temperature
-
Molar Ratio: 1:1.2 (hydroxymethyl-triazole : acryloyl chloride)
-
Time: 12–24 hours
Characterization Data:
Alternative Alkylation Strategies
Direct alkylation of 1-phenyl-1,2,4-triazole with acryloyloxymethyl halides offers a single-step route. For instance, reacting the triazole with chloromethyl acrylate in the presence of NaH in DMF at 60°C for 6 hours achieves 65–75% yield. However, this method risks over-alkylation and requires careful stoichiometric control.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Advantages | Challenges |
|---|---|---|---|---|---|
| Esterification | THF, 0°C–RT, 12–24h | 70–85% | >95% | High selectivity, mild conditions | Multi-step synthesis |
| Direct Alkylation | DMF, 60°C, 6h | 65–75% | 90–93% | Fewer steps | Competing side reactions |
| Cyclocondensation | Formamide, 160°C, 4h | 80–90% | 92–98% | Scalable, high purity | High-temperature requirements |
Mechanistic Insights and Optimization
The esterification pathway proceeds via a nucleophilic acyl substitution mechanism, where the hydroxymethyl oxygen attacks the electrophilic carbonyl carbon of acryloyl chloride. Steric hindrance from the phenyl group at position 1 slightly reduces reaction rates, necessitating prolonged reaction times.
In contrast, direct alkylation involves SN2 displacement, where the triazole’s nitrogen acts as a nucleophile. Polar aprotic solvents like DMF enhance reactivity, but competing reactions at other nitrogen sites (e.g., N2 or N4) can occur, necessitating protecting groups in complex systems.
Industrial and Pharmacological Implications
The methodologies described align with scalable processes outlined in, where excess reagents and controlled addition minimize byproducts. The high purity (>95%) achieved via recrystallization (e.g., using methyl ethyl ketone) meets pharmaceutical standards. Furthermore, the acryloyl group’s reactivity enables conjugation in polymer chemistry or prodrug design, expanding utility beyond medicinal applications .
Q & A
Q. What are the optimal synthetic conditions for 1-Phenyl-4-acryloyloxymethyl-triazole?
The synthesis typically involves refluxing triazole precursors with substituted acryloyl derivatives in polar aprotic solvents like DMSO or ethanol. For example, triazole intermediates can be prepared by reacting hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with aldehydes under acidic catalysis (glacial acetic acid), followed by purification via recrystallization in ethanol-water mixtures . Key parameters include reaction time (12–18 hours), temperature (reflux conditions), and stoichiometric control to minimize side products.
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Used to confirm substituent positions and verify acryloylmethyl group integration. For example, δH ~4.4 ppm corresponds to methylene protons adjacent to the triazole ring .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acryloyl esters) .
- TLC : Monitors reaction progress using benzene-ethyl acetate (1:1) as eluent .
Q. How to assess purity and crystallinity post-synthesis?
Recrystallization in ethanol-water mixtures (1:2 ratio) is standard. Melting point analysis (e.g., 133–143°C for triazole derivatives) and elemental analysis (%C, %H, %N) validate purity .
Advanced Research Questions
Q. How can structural contradictions in biological activity data be resolved?
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from assay conditions (pH, cell lines) or impurities. Reproducibility requires:
- HPLC purification to ≥95% purity.
- Dose-response studies across multiple models (e.g., Gram-negative bacteria vs. human carcinoma cells) .
- Comparative SAR analysis of analogs (e.g., thiophene vs. phenyl substituents) to isolate pharmacophore contributions .
Q. What computational methods predict the compound’s reactivity and binding modes?
- Molecular Docking : Used to simulate interactions with biological targets (e.g., enzymes like α-glucosidase). For instance, triazole-thiazole hybrids show binding affinity via hydrophobic pockets and hydrogen bonds .
- DFT Calculations : Optimize ground-state geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .
Q. What strategies improve yield in multi-step syntheses?
- Stepwise Optimization : Isolate intermediates (e.g., 4-amino-triazoles) before acryloylation to prevent side reactions.
- Catalytic Enhancements : Use Pd/C or Cu(I) catalysts for click chemistry steps (e.g., azide-alkyne cycloaddition) .
- Solvent Screening : Polar solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Q. How do substituents on the triazole ring influence biological activity?
Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity by increasing membrane permeability .
- Bulkier substituents (e.g., benzyl, phenethyl) improve antitumor potency via intercalation or topoisomerase inhibition .
- Thioether linkages (e.g., -S- groups) modulate pharmacokinetics by delaying metabolic degradation .
Methodological Considerations
Q. How to validate tautomeric forms in solution vs. solid state?
- 2D-NMR (NOESY, HSQC) : Resolves tautomerism in solution (e.g., 1,2,4-triazole vs. 1,3,4-isomers) .
- X-ray Crystallography : Confirms dominant tautomers in the solid state. For example, 4H-1,2,4-triazole derivatives adopt planar conformations stabilized by π-stacking .
Q. What analytical workflows address low yields in acryloylation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
